hemoglobin Cemenelum
Description
Properties
CAS No. |
159317-81-4 |
|---|---|
Molecular Formula |
C10H17N |
Synonyms |
hemoglobin Cemenelum |
Origin of Product |
United States |
Detailed Research Findings on Hemoglobin Cemenelum
Hemoglobin Cemenelum is an alpha-chain hemoglobin variant resulting from a substitution at position 92, where Arginine (Arg) is replaced by Tryptophan (Trp) nih.gov. This specific mutation is located in the FG4 segment of the alpha-globin chain and occurs at the crucial alpha1/beta2 interface of the hemoglobin tetramer nih.gov. This interface is vital for the cooperative binding of oxygen and the allosteric regulation of hemoglobin function nih.gov.
Research findings on purified this compound have demonstrated a moderate increase in oxygen affinity compared to normal adult hemoglobin (HbA) nih.gov. Functional studies, including the plotting of oxygen-hemoglobin dissociation curves, revealed that this variant exhibits reduced cooperativity nih.gov. This indicates that the amino acid substitution at position alpha 92 impacts the communication between the globin subunits, affecting their ability to transition between the low-affinity (Tense) and high-affinity (Relaxed) states upon oxygen binding uniprot.orgnih.gov.
This compound has been characterized using a combination of biochemical techniques. These include cation-exchange high-performance liquid chromatography (HPLC), isoelectric focusing, and reversed-phase chromatography for separating globin chains and peptides. Amino acid analysis and peptide sequencing were employed to determine the exact nature and location of the amino acid substitution.
This compound was initially identified in a French Caucasian woman and subsequently in a French diabetic patient nih.gov. Hematological analysis in heterozygous individuals carrying this compound has been reported as normal. While one source indicated that stability was not reported, another study suggested slight instability for this variant. The presumed underlying genetic mutation is a CGG to TGG transversion in either the HBA1 or HBA2 gene, leading to the Arg to Trp substitution at codon 92 of the alpha-globin chain.
The study of this compound, particularly its altered oxygen affinity and reduced cooperativity, underscores the critical role of the alpha1/beta2 interface in modulating hemoglobin function. The substitution of a positively charged Arginine with a bulky, hydrophobic Tryptophan at this interface highlights how a single amino acid change in a key structural region can significantly impact the protein's functional properties nih.gov.
Data Tables
Here is a summary of key characteristics of this compound based on available research:
| Characteristic | Description |
| Mutation | Alpha 92 (FG4) Arginine (Arg) → Tryptophan (Trp) |
| Globin Chain Affected | Alpha |
| Location of Mutation | FG4 segment, Alpha1/Beta2 interface |
| Oxygen Affinity | Moderately Increased |
| Cooperativity | Reduced |
| Stability | Slight instability indicated, Not explicitly reported |
| Occurrence | Found in individuals of French descent nih.gov |
| Hematological Findings (Heterozygote) | Normal |
Advanced Structural Elucidation of Hemoglobin Cemenelum
Methodologies for High-Resolution Protein Structure Determination
X-ray crystallography has historically been the predominant technique for protein structure determination, accounting for a large majority of known protein structures nih.gov. It involves obtaining highly ordered protein crystals, which are then exposed to an X-ray beam. The resulting diffraction pattern is analyzed to reconstruct an electron density map, into which the atomic model of the protein is built and refined nih.govciteab.com. While powerful, a significant challenge in X-ray crystallography can be the successful crystallization of the protein of interest, particularly for flexible molecules or those with complex dynamics nih.govnih.gov.
Cryo-Electron Microscopy, particularly single-particle analysis, has emerged as a revolutionary technique in structural biology, capable of determining high-resolution structures of proteins and macromolecular complexes, often without the need for crystallization nih.govnih.govfrontiersin.orgwikipedia.org. In Cryo-EM, protein samples are rapidly frozen in a thin layer of vitreous ice, and images are captured using an electron microscope. Computational methods are then used to process thousands or millions of particle images to reconstruct a high-resolution 3D map nih.govnih.gov. Cryo-EM is particularly well-suited for studying large, flexible, or membrane-bound proteins, expanding the range of biological systems amenable to high-resolution structural analysis nih.govnih.govfrontiersin.org.
While specific high-resolution structural data for Hemoglobin Cemenelum determined by these methods were not detailed in the provided search results, these techniques would be the standard approaches for obtaining atomic-level insight into the structural consequences of the alpha92(FG4) Arg→Trp mutation. Initial characterization of Hb Cemenelum has involved techniques such as cation-exchange HPLC, isoelectric focusing, peptide sequencing, amino acid analysis, and mass spectrometry to identify the specific amino acid substitution fishersci.senih.gov.
Detailed Analysis of the Alpha1/Beta2 Inter-subunit Contact Region in this compound
The alpha1/beta2 interface in hemoglobin is a crucial region that undergoes significant structural rearrangements during the transition between the low-oxygen-affinity T (tense) state and the high-oxygen-affinity R (relaxed) state guidetopharmacology.orgnih.gov. This interface acts as a "switch" that mediates the cooperative binding of oxygen to the four heme groups within the hemoglobin tetramer guidetopharmacology.org. The alpha92 position, located within the FG corner of the alpha globin chain, is a key residue in this inter-subunit contact region researchgate.netfishersci.atnih.govwikipedia.org.
In wild-type Hemoglobin A, Arginine at alpha92 (alpha92 Arg) is involved in interactions within the alpha1/beta2 interface that contribute to stabilizing the T state nih.gov. These interactions can include hydrogen bonds or electrostatic interactions with residues on the adjacent beta subunit. The precise network of interactions at this interface is critical for regulating oxygen affinity and cooperativity.
In this compound, the substitution of the positively charged, polar Arginine with the bulky, non-polar Tryptophan at alpha92 is expected to significantly alter the local environment and interaction network within the alpha1/beta2 interface researchgate.netfishersci.atnih.govwikipedia.org. The loss of potential hydrogen bonds or electrostatic interactions involving the Arginine side chain, coupled with the introduction of the large, hydrophobic indole (B1671886) ring of Tryptophan, would likely destabilize the T state and favor the R state or an intermediate conformation guidetopharmacology.orgnih.gov.
Detailed structural analysis, ideally through high-resolution techniques like X-ray crystallography or Cryo-EM, would reveal the specific changes in inter-subunit contacts, bond lengths, and angles at the alpha1/beta2 interface in this compound compared to Hemoglobin A. This would provide direct evidence of how the Arg→Trp mutation perturbs the delicate balance of forces that govern the quaternary structure transitions.
Conformational Perturbations Induced by the Arg→Trp Mutation at Position alpha92(FG4)
The Arg→Trp mutation at alpha92(FG4) in this compound is known to result in a moderate increase in oxygen affinity researchgate.netfishersci.atnih.govwikipedia.org. This functional change is a direct consequence of the structural perturbations induced by the amino acid substitution. The increased oxygen affinity suggests a shift in the allosteric equilibrium towards the R state, meaning the molecule spends more time in a conformation that binds oxygen more readily guidetopharmacology.orgnih.gov.
The substitution of Arginine with Tryptophan at alpha92 introduces a significantly different side chain into the alpha1/beta2 interface. Arginine is a basic amino acid with a guanidino group that can participate in strong electrostatic interactions and hydrogen bonds. Tryptophan, on the other hand, is a large aromatic amino acid that is primarily hydrophobic, although the indole nitrogen can act as a hydrogen bond donor. The introduction of the bulky Tryptophan residue can lead to steric clashes or rearrangements of neighboring amino acid side chains and backbone atoms within the interface.
While specific data on the precise conformational changes in this compound at the atomic level were not found, studies on other hemoglobin variants with mutations at or near the alpha1/beta2 interface, particularly those affecting oxygen affinity, demonstrate that even single amino acid substitutions in this region can have profound effects on the quaternary structure and allosteric properties guidetopharmacology.org. For example, mutations affecting residues involved in key salt bridges or hydrophobic contacts at the interface can alter the T-R equilibrium.
Comparative Structural Analysis with Wild-Type Hemoglobin A and Other Interface Variants
Comparing the structure of this compound to other hemoglobin variants with mutations in the alpha1/beta2 interface, especially those at the same alpha92 position, provides valuable insights into structure-function relationships. For instance, Hemoglobin Chesapeake has a mutation at the same alpha92(FG4) position, but with an Arginine to Leucine (B10760876) substitution (Arg→Leu), and exhibits a very high oxygen affinity, considerably higher than that of this compound wikipedia.org. Hemoglobin J Cape Town, with an Arg→Gln mutation at alpha92(FG4), shows a moderate increase in oxygen affinity, similar to Hb Cemenelum, but with reduced cooperativity wikipedia.org.
A comparative structural analysis of these variants would reveal how different amino acid substitutions at the same critical position in the alpha1/beta2 interface lead to varying degrees of functional alteration. The differences in the size, charge, and hydrophobicity of the substituted residues (Trp, Leu, Gln) compared to the wild-type Arginine would explain the observed variations in oxygen affinity and cooperativity. For example, the highly hydrophobic Leucine in Hb Chesapeake might induce a greater destabilization of the T state compared to the bulkier but still somewhat polar Tryptophan in Hb Cemenelum or the polar Glutamine in Hb J Cape Town.
Such comparative studies, potentially utilizing computational modeling alongside experimental structural data, can help elucidate the specific molecular mechanisms by which mutations in the alpha1/beta2 interface modulate hemoglobin's allosteric properties and oxygen binding characteristics.
Simulated Data Table: Oxygen Affinity Comparison of Hemoglobin Variants
While specific quantitative structural data for Hb Cemenelum was not available in the snippets, the functional data on oxygen affinity can be presented comparatively. Oxygen affinity is often measured by the P50 value, the partial pressure of oxygen at which hemoglobin is 50% saturated. A lower P50 indicates higher oxygen affinity. Cooperativity is indicated by the Hill coefficient (n).
| Hemoglobin Variant | Mutation Location | Amino Acid Substitution | Oxygen Affinity (Relative to Hb A) | P50 (mmHg, approximate) | Cooperativity (Hill Coefficient, n) |
| Hemoglobin A (Wild-Type) | - | - | Normal | ~26.6 | ~2.8 - 3.0 |
| This compound | alpha92(FG4) | Arg → Trp | Moderately Increased | Lower than Hb A | Reduced wikipedia.org |
| Hemoglobin Chesapeake | alpha92(FG4) | Arg → Leu | Very High | Significantly Lower than Hb A | Altered |
| Hemoglobin J Cape Town | alpha92(FG4) | Arg → Gln | Moderately Increased | Lower than Hb A | Reduced wikipedia.org |
Functional Biochemistry of Hemoglobin Cemenelum
Quantitative Assessment of Oxygen Binding Affinity and Generation of Oxygen Equilibrium Curves
Quantitative assessment of oxygen binding affinity for Hemoglobin Cemenelum has revealed a moderate increase compared to normal adult hemoglobin (Hb A). Studies have shown a 1.5- to 2-fold increased oxygen affinity for purified abnormal hemoglobin. nih.gov While a full oxygen equilibrium curve detailing partial pressure of oxygen (P50) values under various conditions was not available in the provided sources, the reported increase in affinity indicates a leftward shift in the oxygen equilibrium curve compared to Hb A. nih.gov This suggests that this compound binds oxygen more readily at lower oxygen partial pressures.
Determination of Heme-Heme Cooperativity and Allosteric Parameters (e.g., Hill Coefficient)
Heme-heme cooperativity, a hallmark of hemoglobin function reflecting the communication between subunits upon oxygen binding, is altered in this compound. Research indicates that this variant displays reduced cooperativity compared to normal hemoglobin. nih.gov Although a specific numerical value for the Hill coefficient (n), a common measure of cooperativity, was not provided in the available information, the description of "reduced cooperativity" suggests a lower Hill coefficient value than that observed for Hb A (typically around 2.8-3.0). nih.gov This reduction in cooperativity implies that the binding of oxygen to one heme site has a less pronounced effect on the affinity of the remaining heme sites in the tetramer.
Modulation of Oxygen Affinity by Allosteric Effectors (e.g., 2,3-Bisphosphoglycerate (B1242519), pH, Chloride Ions)
The oxygen affinity of hemoglobin is known to be modulated by various allosteric effectors, including 2,3-bisphosphoglycerate (2,3-BPG), pH (Bohr effect), and chloride ions. These effectors typically bind to sites distinct from the oxygen binding site and influence the equilibrium between the high-affinity R-state and low-affinity T-state of the hemoglobin molecule. While the general principles of allosteric regulation apply to hemoglobin, specific detailed research findings on how 2,3-BPG, pH, or chloride ions specifically modulate the oxygen affinity of this compound were not available in the provided sources. Therefore, the precise impact of these allosteric effectors on the moderately increased oxygen affinity and reduced cooperativity of this compound remains to be fully elucidated based on the available information.
Kinetic Analysis of Ligand Association and Dissociation Rates
Kinetic analysis of ligand association and dissociation rates provides insights into the dynamic aspects of oxygen binding and release by hemoglobin. These rates reflect how quickly oxygen binds to the heme iron (association rate) and how quickly it is released (dissociation rate). For this compound, specific detailed research findings on the kinetics of oxygen association and dissociation rates were not found in the provided sources. Therefore, a comprehensive understanding of the kinetic parameters governing oxygen binding and release for this specific variant is not available from the examined literature.
Spectroscopic Investigations of Heme Electronic State and Ligand Interactions
Spectroscopic techniques, such as UV-Visible absorption, Resonance Raman, and Electron Paramagnetic Resonance (EPR) spectroscopy, are powerful tools for investigating the electronic state of the heme group and its interactions with bound ligands like oxygen. These methods can provide detailed information about the structural and electronic changes that occur within the heme pocket upon ligand binding and during the transition between different conformational states of hemoglobin. However, specific detailed research findings from spectroscopic investigations focusing on the heme electronic state and ligand interactions in this compound were not available in the provided sources. Consequently, a detailed spectroscopic characterization of this variant is not possible based on the available information.
Summary of Known Functional Characteristics of this compound
| Characteristic | Description | Reference |
| Amino Acid Substitution | Alpha 92 (FG4) Arginine --> Tryptophan | nih.govufrgs.br |
| Oxygen Affinity | Moderately increased (1.5- to 2-fold) | nih.gov |
| Heme-Heme Cooperativity | Reduced | nih.gov |
| Modulation by Effectors | Specific data not available | - |
| Ligand Association/Dissociation Kinetics | Specific data not available | - |
| Spectroscopic Properties | Specific data not available | - |
Biophysical and Analytical Methodologies for Hemoglobin Variant Research
Advanced Chromatographic Techniques for Hemoglobin Purification (e.g., Cation-Exchange HPLC, Reversed-Phase HPLC)
Chromatographic techniques are fundamental for separating and purifying hemoglobin variants from complex biological mixtures, such as whole blood hemolysates. High-Performance Liquid Chromatography (HPLC) offers high resolution and sensitivity for this purpose.
Cation-exchange HPLC is widely used to separate hemoglobin variants based on differences in their surface charge. Hemoglobin variants with amino acid substitutions that alter the net charge of the protein will elute at different salt concentrations or pH values compared to Hemoglobin A. Studies characterizing Hemoglobin Cemenelum have utilized cation-exchange HPLC, specifically mentioning the use of a Diamat glycohemoglobin analyzer and PolyCAT A cation-exchange chromatography, to identify and separate this variant fishersci.atguidetopharmacology.orgnih.gov. The presence of this compound was detected during the quantification of HbA1c by cation-exchange HPLC fishersci.at.
Reversed-phase HPLC is another powerful technique, often employed for separating the individual globin chains (alpha and beta) or peptides resulting from enzymatic digestion of hemoglobin. This method separates molecules based on their hydrophobicity. After separating globin chains by reversed-phase chromatography, subsequent peptide mapping and amino acid sequencing can be performed to pinpoint the exact location of a mutation fishersci.atnih.gov. This approach was instrumental in establishing the structure of this compound, confirming the α92 Arg→Trp substitution fishersci.atguidetopharmacology.orgnih.gov.
Mass Spectrometry-Based Approaches for Peptide Mapping and Amino Acid Analysis (e.g., Ion Spray Mass Spectrometry)
Mass spectrometry (MS) plays a crucial role in the precise identification and characterization of hemoglobin variants by determining the mass-to-charge ratio of intact globin chains or their proteolytic peptides. Peptide mapping, typically involving enzymatic digestion of the globin chains followed by separation (e.g., by HPLC) and MS analysis, allows for the identification of peptides containing amino acid substitutions. Amino acid analysis can further confirm the specific amino acid change.
While "Ion Spray Mass Spectrometry" (an older term for Electrospray Ionization Mass Spectrometry, ESI-MS) is a relevant technique in this context, the search results specifically mention amino acid analysis and peptide sequencing following reversed-phase chromatography for the characterization of this compound fishersci.atnih.gov. These downstream analyses often rely on MS-based detection and identification to confirm the amino acid sequence and identify the site of variation. The determination that this compound has an Arginine to Tryptophan substitution at position 92 of the alpha chain was a direct result of these detailed peptide-level analyses fishersci.atguidetopharmacology.orgnih.gov.
Calorimetric Methods for Ligand Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)
Calorimetric methods, such as Isothermal Titration Calorimetry (ITC), are used to study the thermodynamics of ligand binding, including the binding of oxygen to hemoglobin. ITC directly measures the heat absorbed or released during the binding process, providing information on the binding affinity (Ka or Kd), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS).
Genetic and Molecular Biological Investigations of Hemoglobin Cemenelum
Molecular Cloning and Recombinant Expression Strategies for Hemoglobin Cemenelum
Molecular cloning and recombinant expression are essential techniques for producing sufficient quantities of a specific hemoglobin variant, such as this compound, for detailed biochemical and structural studies. This process typically involves isolating the gene encoding the globin chain with the mutation and introducing it into an expression system.
For this compound, the HBA1 gene containing the alpha 92 Arg→Trp mutation would be the target for cloning. The messenger RNA (mRNA) from reticulocytes of an individual with this compound could be used as a template for reverse transcription to synthesize complementary DNA (cDNA). Polymerase chain reaction (PCR) would then be employed to amplify the HBA1 cDNA sequence.
Once amplified, the cDNA sequence encoding the alpha-globin chain with the Cemenelum mutation is ligated into an appropriate expression vector. These vectors are designed to facilitate the transcription and translation of the gene within a host organism or system. Common expression systems for producing recombinant hemoglobin variants include:
Bacterial Systems (e.g., Escherichia coli): These systems offer high expression levels and relatively low cost. However, bacterial cells lack the machinery for proper heme incorporation and assembly of the alpha and beta globin chains into a functional tetramer. Therefore, separate expression of alpha and beta chains, followed by in vitro refolding and heme reconstitution, is often required.
Yeast Systems (e.g., Saccharomyces cerevisiae): Yeast systems can provide more complex post-translational modifications than bacteria but may still face challenges with efficient heme incorporation and tetramer assembly.
Baculovirus-Insect Cell Systems: These eukaryotic systems can facilitate better protein folding and assembly, offering a promising route for producing functional hemoglobin variants.
Mammalian Cell Systems: While more complex and costly, mammalian cells can provide the most native-like environment for hemoglobin synthesis, including proper folding, heme insertion, and tetramer formation.
Recombinant expression allows researchers to produce purified this compound, free from other hemoglobin species, enabling detailed studies on its oxygen binding properties, stability, and interaction with other proteins.
Site-Directed Mutagenesis for Structure-Function Relationship Studies
Site-directed mutagenesis is a powerful technique used to intentionally alter specific amino acid residues in a protein to investigate their role in protein structure, function, and stability. In the context of this compound, while the primary mutation (alpha 92 Arg→Trp) is naturally occurring, site-directed mutagenesis could be used to:
Confirm the role of the alpha 92 Tryptophan: By reverting the Tryptophan back to Arginine or introducing other amino acids at this position, researchers can directly assess the impact of the alpha 92 substitution on the observed phenotype, such as increased oxygen affinity and reduced cooperativity deciphergenomics.org.
Explore neighboring residue interactions: Mutagenesis of residues near alpha 92 (FG4) could help understand how the Tryptophan substitution affects interactions at the alpha1/beta2 interface and within the globin chain, providing insights into the molecular basis of the functional changes. This compound's location at the alpha1/beta2 interface is significant because this region is critical for the cooperative binding of oxygen deciphergenomics.org.
Investigate compensatory mutations: If other genetic variations were suspected to modify the effects of this compound, site-directed mutagenesis could be used to introduce these changes into the recombinant protein to study their combined impact.
The process typically involves designing primers with the desired nucleotide changes and using PCR-based methods to amplify the gene sequence, incorporating the mutation. The mutated gene is then cloned into an expression vector and the recombinant protein produced for functional analysis. Through systematic mutagenesis, researchers can build a comprehensive understanding of how the specific amino acid change in this compound leads to its altered properties.
Advanced DNA Sequencing and Bioinformatic Analysis of Globin Gene Variants
Advanced DNA sequencing technologies, such as next-generation sequencing (NGS), and sophisticated bioinformatic tools are indispensable for identifying novel globin gene variants and understanding their potential impact. While the initial identification of this compound likely involved Sanger sequencing of the relevant globin gene region after protein analysis nih.gov, NGS offers a higher throughput and broader scope for variant detection.
For this compound and other globin variants, advanced sequencing and bioinformatic analysis would involve:
Targeted Sequencing: Focusing sequencing efforts on the alpha-globin gene cluster on chromosome 16 (HBA1 and HBA2) allows for in-depth analysis of these regions to identify point mutations, small insertions/deletions, and larger structural variations.
Whole Exome or Genome Sequencing: In cases where the underlying genetic cause is not immediately clear from targeted sequencing or protein analysis, examining the entire coding region (exome) or genome can reveal unexpected variants in globin genes or regulatory elements that might influence globin expression or function.
Bioinformatic Analysis: Once sequencing data is obtained, bioinformatic pipelines are used to align reads to a reference genome, call variants, and annotate them. This involves comparing the identified sequence variations to databases of known polymorphisms and mutations (e.g., dbSNP, ClinVar genesilico.pl, Ithanet). Tools can predict the potential pathogenicity of novel variants based on their location (e.g., coding region, splice site), the type of amino acid change (e.g., missense, nonsense), and evolutionary conservation of the affected residue. For this compound (alpha 92 Arg→Trp), bioinformatic analysis would confirm the specific nucleotide change in the HBA1 gene leading to this substitution. genecards.orgnih.gov
Population Genetics and Haplotype Analysis: Analyzing globin gene variants in different populations can provide insights into their origin, spread, and association with specific haplotypes. This can be particularly relevant for rare variants like this compound to understand their prevalence and potential founder effects.
Advanced sequencing and bioinformatics provide a comprehensive approach to identifying the genetic basis of hemoglobin disorders and characterizing the spectrum of globin gene variants, including rare ones like this compound.
Development of Cell-Free Protein Synthesis Systems for Hemoglobin Variants
Cell-free protein synthesis (CFPS) systems offer an alternative approach to traditional cell-based expression systems for producing proteins, including hemoglobin variants. These systems reconstitute the cellular machinery required for transcription and translation in a test tube, providing several advantages for studying challenging proteins like hemoglobin.
Developing a CFPS system for this compound would involve:
Template Preparation: Linear DNA or mRNA templates encoding the alpha-globin chain with the Cemenelum mutation and the beta-globin chain (for adult hemoglobin) are prepared.
System Components: The CFPS reaction mixture contains essential components such as ribosomes, tRNAs, amino acids, energy sources (ATP, GTP), translation factors, and enzymes. Lysates from various sources, such as E. coli, wheat germ, or rabbit reticulocytes, can be used, or the system can be reconstituted from purified components.
Heme Incorporation: Efficient incorporation of heme into the synthesized globin chains is critical for producing functional hemoglobin. CFPS systems can be supplemented with hemin (B1673052) to facilitate this process.
Tetramer Assembly: Promoting the correct assembly of alpha and beta globin chains into a functional alpha2beta2 tetramer is another key aspect. This may involve optimizing the concentrations of the alpha and beta chain templates and the reaction conditions.
CFPS systems offer several advantages for studying hemoglobin variants:
Speed and Efficiency: Protein synthesis can often be achieved rapidly, typically within hours.
Open System: The open nature of CFPS allows for easy manipulation of reaction conditions, including the addition of chaperones, folding modulators, or prosthetic groups like heme.
Production of Toxic or Unstable Proteins: CFPS can be advantageous for synthesizing proteins that are toxic or unstable in living cells.
Direct Incorporation of Non-Canonical Amino Acids: CFPS allows for the incorporation of modified or unnatural amino acids, which can be useful for probing structure-function relationships or introducing labels for biophysical studies.
While the application of CFPS specifically for this compound may not be widely reported, this technology holds potential for rapidly producing this rare variant for detailed biochemical and structural characterization, especially if traditional cell-based methods prove challenging.
Summary of this compound Characteristics
| Feature | Description |
| Globin Chain Affected | Alpha-globin |
| Mutation | Alpha 92 (FG4) Arginine (Arg) → Tryptophan (Trp) nih.govdeciphergenomics.orggenecards.org |
| Gene Associated | HBA1 genecards.orgnih.gov |
| Functional Impact | Moderate increase in oxygen affinity deciphergenomics.org |
| Functional Impact | Reduced cooperativity deciphergenomics.org |
| Location of Mutation | Alpha1/beta2 interface deciphergenomics.org |
Theoretical and Computational Approaches to Hemoglobin Cemenelum
Molecular Dynamics Simulations to Explore Conformational Landscape and Flexibility
Molecular dynamics (MD) simulations are powerful computational techniques used to simulate the physical movements of atoms and molecules over time. By applying classical mechanics principles, MD simulations can provide insights into the dynamic behavior, conformational changes, and flexibility of proteins like hemoglobin. biorxiv.orgelifesciences.orgarxiv.org
For hemoglobin variants such as Cemenelum, MD simulations can be employed to:
Explore the conformational landscape: Simulate the protein's structure over time to identify stable and transient conformations. This is particularly relevant for Hemoglobin Cemenelum, where the α92 Arg→Trp mutation might alter the dynamics of the FG corner and its interaction with other parts of the alpha chain and the beta subunit at the α1β2 interface.
Assess protein flexibility and stability: Analyze the fluctuations and movements of individual residues and domains. Increased flexibility or localized unfolding around the mutation site could contribute to the reported instability of this compound. ufrgs.brbiorxiv.org MD simulations can quantify these effects and compare them to wild-type hemoglobin.
Investigate the impact of the mutation on the α1β2 interface: The FG corner is part of this crucial interface involved in the allosteric transition between the high-affinity (R) and low-affinity (T) states of hemoglobin. pnas.org MD simulations can reveal how the Arg92Trp substitution affects the interactions and dynamics at this interface, potentially altering the protein's allosteric properties and oxygen affinity.
Studies on other hemoglobin variants have utilized MD simulations to understand the impact of mutations on stability, dynamics, and interactions with ligands and other proteins. arxiv.orgnih.govelifesciences.org Applying similar methodologies to this compound could provide detailed molecular insights into the consequences of the α92 Arg→Trp mutation.
Quantum Mechanical Calculations for Heme Electronic Structure and Ligand Binding Energetics
Quantum mechanical (QM) calculations, often combined with molecular mechanics (MM) methods (QM/MM), are essential for studying the electronic structure of the heme group and the energetics of ligand binding in hemoglobin. pnas.orgaps.orglibretexts.org These methods are crucial for understanding the chemical details of how oxygen, carbon monoxide, and other ligands interact with the iron atom in the heme.
For this compound, QM/MM calculations can be used to:
Analyze the electronic structure of the heme: Investigate how the protein environment, potentially altered by the α92 Arg→Trp mutation, influences the electronic properties of the heme iron. Changes in electronic structure can affect ligand binding affinity and the likelihood of processes like methemoglobin formation. nih.gov
Calculate ligand binding energies: Determine the binding affinity of oxygen and other ligands to the heme in the context of the this compound structure. This can help explain any observed alterations in oxygen affinity associated with this variant. pnas.orglibretexts.org
Evaluate the energy landscape of ligand binding: Study the energy changes as a ligand approaches and binds to the heme. This can reveal details about the transition states and activation barriers involved in the binding process.
Assess the impact of the mutation on the distal heme pocket: Although Arg92 is not in the distal heme pocket, conformational changes induced by the mutation, as potentially revealed by MD simulations, could indirectly affect the residues in the distal pocket and their interactions with bound ligands. QM/MM can quantify these indirect effects on ligand binding.
QM/MM calculations have been successfully applied to study ligand binding in wild-type and other mutant hemoglobins, providing quantitative data on binding energies and the contributions of protein-heme interactions. pnas.orgaps.org Applying these methods to this compound would allow for a detailed comparison of its heme electronic structure and ligand binding energetics to normal hemoglobin.
Computational Mutagenesis and in silico Prediction of Variant Properties
Computational mutagenesis involves using computational tools to predict the effects of amino acid substitutions on protein structure, stability, and function. In silico prediction methods utilize various algorithms and databases to assess the potential pathogenicity or functional impact of genetic variants. elifesciences.orgfrontiersin.orgnih.govmdpi.com
For this compound (α92 Arg→Trp), computational mutagenesis and in silico prediction can:
Predict the impact on protein stability: Algorithms can estimate the change in free energy of unfolding upon introduction of the Trp mutation at position 92. This can provide a theoretical basis for the reported instability of this compound. ufrgs.brbiorxiv.org
Assess the effect on protein folding and assembly: Predict how the mutation might interfere with the proper folding of the alpha-globin chain or the assembly of the α2β2 tetramer.
Predict alterations in interaction interfaces: Evaluate the potential impact of the Arg92Trp substitution on the interactions at the α1β2 interface, which are critical for cooperative binding and allostery.
Utilize variant effect predictors: Apply established in silico tools that predict the functional consequences of amino acid changes based on sequence conservation, structural features, and other biological data. elifesciences.orgfrontiersin.orgnih.gov These tools can provide a quantitative score or classification regarding the likely impact of the α92 Arg→Trp mutation.
While computational predictions provide valuable initial assessments, they often require experimental validation. However, for rare variants like this compound, in silico methods can offer crucial preliminary insights into the potential molecular mechanisms underlying its properties. scirp.org
Protein Engineering Principles Derived from this compound Structural Data
Structural data from experimental techniques (if available for this compound) or high-quality structural models derived from computational methods can inform protein engineering principles. By understanding how the α92 Arg→Trp mutation affects the structure and dynamics, strategies for stabilizing the variant or altering its properties could be conceived, at least theoretically. nih.govmdpi.commdpi.com
Principles derived from studying this compound could include:
Identifying key residues for stability: Analysis of the structural environment around position 92 and the impact of the Trp substitution can highlight residues or regions critical for maintaining the stability of the alpha chain and the α1β2 interface.
Understanding the role of hydrophobicity at the interface: The introduction of a hydrophobic Trp at position 92, normally occupied by a charged Arg, can provide insights into the importance of specific hydrophobic and electrostatic interactions at the α1β2 interface for proper function and stability. biorxiv.org
Informing the design of stabilizing mutations: Based on the observed structural and dynamic perturbations in computational models of this compound, potential compensatory mutations in other parts of the alpha or beta chains could be proposed to restore stability or optimize function. nih.gov
Guiding the development of therapeutic strategies: While not directly related to dosage or safety, understanding the molecular defects caused by the Cemenelum mutation through computational studies could theoretically inform approaches for stabilizing the protein or mitigating its functional consequences. nih.govpreprints.org
Protein engineering principles, guided by structural and computational analyses of variants like this compound, contribute to the broader understanding of structure-function relationships in hemoglobin and the potential for designing modified hemoglobin molecules with desired properties. mdpi.com
Future Research Directions and Unanswered Questions in Hemoglobin Cemenelum Studies
Elucidation of Dynamic Protein Motions and Their Role in Allostery
The classical two-state model of hemoglobin allostery (R-state and T-state) provides a foundational understanding, but it is an oversimplification of the dynamic reality. Future research will increasingly focus on the subtle and transient conformational changes that hemoglobin undergoes and how these motions are linked to its allosteric regulation. Key unanswered questions include:
How do specific amino acid substitutions in a variant like hemoglobin X alter the protein's conformational landscape?
What are the specific pathways of communication between the heme groups and the subunit interfaces, and how are these pathways modulated by dynamic motions?
Can advanced techniques like time-resolved X-ray crystallography and cryo-electron microscopy capture the intermediate states of hemoglobin X during ligand binding and release?
Investigation of Potential Novel Allosteric Sites or Regulatory Mechanisms
While the primary allosteric effectors of hemoglobin (protons, chloride ions, 2,3-bisphosphoglycerate) are well-established, the existence of other regulatory sites or mechanisms cannot be ruled out. Future studies on hemoglobin X would aim to:
Identify any novel binding sites for endogenous or exogenous molecules that could modulate its oxygen affinity.
Explore the potential for post-translational modifications to act as a regulatory switch for hemoglobin X function.
Investigate whether interactions with other cellular components, beyond the known effectors, can influence its allosteric behavior.
Development of Advanced Biosensors Utilizing Hemoglobin Variants as a Model
The inherent ability of hemoglobin to bind and release oxygen in response to environmental cues makes it an excellent candidate for the development of biosensors. A variant like hemoglobin X, with potentially unique properties, could be exploited for this purpose. Research in this area would focus on:
Engineering hemoglobin X to create highly sensitive and specific sensors for oxygen or other ligands.
Immobilizing hemoglobin X on various matrices to create stable and reusable biosensor platforms.
Developing computational models to predict the sensor response of hemoglobin X under different conditions.
Integration of Multi-Omics Data for a Holistic Understanding of Hemoglobin Variant Biology
A comprehensive understanding of a hemoglobin variant's impact requires looking beyond the protein itself and considering its effects within the broader biological system. The integration of genomics, transcriptomics, proteomics, and metabolomics data will be crucial. Key research directions include:
Correlating the genetic signature of hemoglobin X with the transcriptomic and proteomic profiles of red blood cells.
Identifying metabolic pathways that are altered in the presence of hemoglobin X and understanding the physiological consequences.
Q & A
Q. What steps ensure reproducibility of hemoglobin Cemenelum research?
- Methodological Answer : Publish raw data in open-access repositories (e.g., Zenodo) with detailed protocols. Include negative results and failed experiments to contextualize findings. Use version-controlled lab notebooks (electronic or physical) to track methodological adjustments .
Training and Collaboration
Q. How to train interdisciplinary teams for this compound research?
Q. What frameworks support cross-institutional collaboration on this compound projects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
